

# Thioridazine: A Phenothiazine Derivative Repurposed for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Thioridazine |           |
| Cat. No.:            | B15617058    | Get Quote |

An In-depth Technical Guide on the Anti-Cancer Potential of Thioridazine

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Thioridazine, a phenothiazine-based antipsychotic medication, has garnered significant attention for its potential as a repurposed therapeutic agent in oncology. Initially prescribed for psychiatric disorders, a growing body of preclinical and emerging clinical evidence has illuminated its potent anti-cancer properties across a spectrum of malignancies. This technical guide provides a comprehensive overview of the mechanisms of action, preclinical efficacy, and potential clinical utility of **thioridazine** in cancer treatment. It details the molecular pathways targeted by **thioridazine**, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of critical cancer-promoting signaling cascades. This document synthesizes quantitative data from numerous studies, outlines key experimental protocols for its investigation, and presents visual representations of its mechanistic action to serve as a valuable resource for the oncology research and drug development community.

#### Introduction

The repurposing of existing drugs for new therapeutic indications offers a cost-effective and accelerated pathway for cancer drug development. **Thioridazine**, a dopamine receptor D2 antagonist, has emerged as a promising candidate for drug repurposing in oncology.[1] Its antineoplastic effects have been observed in a variety of cancers, including but not limited to,



breast, gastric, lung, glioblastoma, cervical, endometrial, esophageal, and colorectal cancers. [1][2][3][4][5][6][7] A key area of interest is its demonstrated ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence.[3][7] This guide will delve into the multifaceted anti-cancer profile of **thioridazine**.

#### **Mechanisms of Action**

**Thioridazine** exerts its anti-cancer effects through a variety of mechanisms, often in a concentration-dependent manner. These include the induction of programmed cell death (apoptosis), cellular self-digestion (autophagy), and halting the cell division cycle. Furthermore, it modulates key signaling pathways that are frequently dysregulated in cancer.

### **Induction of Apoptosis and Autophagy**

**Thioridazine** is a potent inducer of apoptosis in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential.[1][7] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the activation of caspase cascades, including caspase-3, -8, and -9, leading to PARP cleavage.[1][3][7]

In some cancer types, such as glioblastoma and acute lymphoblastic leukemia, **thioridazine** has been shown to induce autophagy.[4][8] While autophagy can sometimes promote cell survival, in the context of **thioridazine** treatment, it often contributes to or precedes apoptotic cell death.[4] The interplay between **thioridazine**-induced autophagy and apoptosis is a critical area of ongoing research.

#### **Cell Cycle Arrest**

A common outcome of **thioridazine** treatment in cancer cells is the induction of cell cycle arrest, primarily at the G0/G1 phase.[2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins. **Thioridazine** has been shown to down-regulate the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), while up-regulating cell cycle inhibitors such as p21 and p27.[1][2]

## **Inhibition of Key Signaling Pathways**



**Thioridazine**'s anti-cancer activity is linked to its ability to interfere with multiple signaling pathways crucial for tumor growth and survival.

- PI3K/Akt/mTOR Pathway: This is one of the most consistently reported targets of
  thioridazine. It inhibits the phosphorylation and activation of key components of this
  pathway, including PI3K, Akt, and mTOR, across various cancer types such as breast,
  gastric, cervical, endometrial, and esophageal cancer.[2][5][6][9] The inhibition of this
  pathway contributes to the observed apoptosis and cell cycle arrest.[5]
- Wnt/β-catenin Pathway: In glioblastoma, thioridazine has been found to suppress the Wnt/β-catenin signaling pathway. It reduces the expression of Frizzled-1 (Fzd-1) and promotes the degradation of β-catenin, which in turn enhances P62-mediated autophagy and apoptosis.[4]
- Dopamine Receptor D2 (DRD2) Signaling: As a DRD2 antagonist, thioridazine's interaction with this receptor is a key aspect of its mechanism, particularly in the context of cancer stem cells.[10] In some triple-negative breast cancers, DRD2 promotes self-renewal through a STAT3- and IL-6-dependent mechanism, which is inhibited by thioridazine.[10]

## **Quantitative Data on Anti-Cancer Efficacy**

The following tables summarize the in vitro and in vivo efficacy of **thioridazine** across various cancer types as reported in the literature.

## Table 1: In Vitro Cytotoxicity of Thioridazine (IC50 Values)



| Cancer Type                            | Cell Line      | IC50 Value<br>(μM)             | Duration of<br>Treatment | Reference |
|----------------------------------------|----------------|--------------------------------|--------------------------|-----------|
| Triple-Negative<br>Breast Cancer       | 4T1            | 9.87                           | 72 hours                 | [2]       |
| Triple-Negative<br>Breast Cancer       | MDA-MB-231     | 18.70 72 hours                 |                          | [2]       |
| Glioblastoma                           | GBM8401        | 18.2 ± 1.3                     | 24 hours                 | [4]       |
| Glioblastoma                           | U87MG          | 12.4 ± 1.1                     | 24 hours                 | [4]       |
| Cisplatin-<br>Resistant Lung<br>Cancer | A549/DDP       | 18.54                          | Not Specified            | [11]      |
| Lung Cancer                            | A549           | 20.91                          | Not Specified            | [11]      |
| Acute<br>Lymphoblastic<br>Leukemia     | Jurkat         | 10.7                           | 24 hours                 | [8]       |
| Colorectal<br>Cancer (CSCs)            | HCT116-derived | Significant inhibition at 1 μM | Not Specified            | [7]       |

**Table 2: In Vivo Anti-Tumor Efficacy of Thioridazine** 



| Cancer<br>Type                          | Animal<br>Model  | Dosage        | Treatment<br>Duration | Tumor<br>Growth<br>Inhibition | Reference |
|-----------------------------------------|------------------|---------------|-----------------------|-------------------------------|-----------|
| Triple-<br>Negative<br>Breast<br>Cancer | 4T1<br>Xenograft | 32 mg/kg      | 25 days               | 55%                           | [2]       |
| Triple-<br>Negative<br>Breast<br>Cancer | 4T1<br>Xenograft | 10 mg/kg      | Not Specified         | 63.73% (in tumor weight)      | [2]       |
| Breast<br>Cancer                        | 4T1<br>Syngeneic | Not Specified | 25 days               | 55% (in<br>tumor<br>volume)   | [12]      |

## **Signaling Pathways and Experimental Workflows**

Visual representations of the molecular mechanisms and experimental designs are crucial for understanding the complex actions of **thioridazine**.





Click to download full resolution via product page

Caption: Key signaling pathways modulated by **thioridazine** in cancer cells.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating thioridazine's anti-cancer effects.

## **Detailed Experimental Protocols**

The following are generalized protocols for key experiments cited in the literature for assessing the anti-cancer effects of **thioridazine**.

## **Cell Viability Assay (MTT Assay)**

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells per well
and allow them to adhere overnight.



- Treatment: Treat the cells with various concentrations of **thioridazine** (e.g., 1-50  $\mu$ M) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

#### **Apoptosis Assay (Annexin V/PI Staining)**

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with thioridazine at the desired concentrations for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer and stain with FITC-conjugated Annexin V
  and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the
  manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

### **Western Blot Analysis**

- Protein Extraction: Treat cells with thioridazine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.



- Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, cleaved caspase-3, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Studies

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10<sup>6</sup> cells in PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>). Randomize the mice into treatment and control groups.
- Drug Administration: Administer thioridazine (e.g., 10-30 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.
- Tumor Measurement: Measure tumor volume using calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
- Endpoint and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Portions of the tumor can be used for immunohistochemistry or Western blot analysis.

#### **Clinical Perspectives and Future Directions**

While the preclinical data are compelling, the clinical translation of **thioridazine** in oncology is still in its early stages. A population-based study in schizophrenia patients did not find a significant association between **thioridazine** use and a reduced risk of cancer, though the authors noted that the prescribed doses for psychiatric conditions may not be sufficient for an anti-proliferative effect.[9] **Thioridazine** has also been investigated in combination with other chemotherapeutic agents, where it has shown synergistic effects.[9][11] For instance, it can



sensitize cisplatin-resistant lung cancer cells to cisplatin by depleting glutathione and downregulating DNA repair proteins.[11]

Future research should focus on:

- Conducting well-designed clinical trials to determine the safety and efficacy of thioridazine
  in cancer patients, both as a monotherapy and in combination with standard-of-care
  treatments.
- Identifying predictive biomarkers to select patients who are most likely to respond to thioridazine therapy.
- Optimizing dosing and delivery strategies to maximize anti-tumor efficacy while minimizing
  potential side effects, such as cardiotoxicity, which has been a concern with its use as an
  antipsychotic.

#### Conclusion

**Thioridazine** presents a promising opportunity for drug repurposing in oncology. Its ability to induce apoptosis and autophagy, cause cell cycle arrest, and inhibit multiple oncogenic signaling pathways provides a strong rationale for its further development. The extensive preclinical data summarized in this guide, coupled with its potential to target cancer stem cells, underscores the need for rigorous clinical investigation to unlock its full therapeutic potential for cancer patients. This document serves as a foundational resource to aid researchers and drug developers in advancing the study of **thioridazine** as a viable anti-cancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC



[pmc.ncbi.nlm.nih.gov]

- 3. Thioridazine has potent antitumor effects on lung cancer stem-like cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioridazine Enhances Cisplatin-Induced DNA Damage in Cisplatin-Resistant Human Lung Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor antagonist thioridazine inhibits tumor growth in a murine breast cancer model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thioridazine: A Phenothiazine Derivative Repurposed for Oncological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617058#thioridazine-potential-for-drug-repurposing-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com